molecular formula C19H16N2O5 B2789201 5-(4-methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide CAS No. 887347-71-9

5-(4-methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide

Cat. No.: B2789201
CAS No.: 887347-71-9
M. Wt: 352.346
InChI Key: VQZCEZXCFXOKDB-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide is a nitro-substituted furan carboxamide derivative characterized by a 4-methoxy-2-nitrophenyl group at the furan’s 5-position and a 4-methylphenyl substituent on the amide nitrogen. This compound belongs to a class of diarylamide derivatives explored for their biological activities, including diuretic and enzyme inhibitory properties . Its structural uniqueness arises from the combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aryl ring, which may influence its physicochemical behavior and pharmacological interactions.

Properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-12-3-5-13(6-4-12)20-19(22)18-10-9-17(26-18)15-8-7-14(25-2)11-16(15)21(23)24/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZCEZXCFXOKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide is a synthetic compound notable for its unique chemical structure, which includes a furan ring, a methoxy group, and a nitro group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of 5-(4-methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide is C15H16N2O4. The presence of the furan ring contributes to its distinct chemical reactivity and biological properties.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC15H16N2O4
Molecular Weight288.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of furan-based compounds have shown effectiveness against various bacterial strains. The presence of the nitro group is often correlated with enhanced antimicrobial activity.

Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several furan derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against S. aureus, indicating promising antimicrobial potential.

Anticancer Activity

The anticancer properties of furan derivatives have been extensively studied. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Anticancer Mechanism
In vitro studies have shown that 5-(4-methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide inhibits the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that the compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets, such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may interact with biological macromolecules, altering their function.

MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways
Apoptosis InductionTriggers programmed cell death in cancer cells
Antibacterial ActivityDisrupts bacterial cell wall synthesis

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-(4-methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide, it is beneficial to compare it with structurally similar compounds.

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial Activity (MIC)Anticancer Activity
5-(4-methoxy-2-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide12.5 μg/mLInduces apoptosis
N-(4-methoxy-2-nitrophenyl)acetamide25 μg/mLModerate
N-(4-nitrophenyl)benzamide15 μg/mLLow

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes: The target compound’s synthesis likely parallels ’s general route B (recrystallization in ethanol/methanol) but may require modified coupling methods (e.g., Suzuki for aryl attachment) .
  • Substituent Effects : The 4-methoxy group enhances solubility compared to purely nitro-substituted analogs (e.g., 2A), while the 4-methylphenyl amide substituent balances lipophilicity better than bulkier groups (e.g., thiazole in 2J) .

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and hydrogen-bonding capacity:

Table 2: Thermal and Solubility Trends

Compound Name Key Substituents Melting Point (°C) Predicted Solubility
5-Nitro-N-phenylfuran-2-carboxamide (2A) Nitro (electron-withdrawing) 178–180 Low (non-polar aryl)
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) Thiazole (polar heterocycle) 265–268 Moderate
Target Compound Methoxy (polar), nitro Estimated 200–220 Moderate (methoxy enhances polarity)
5-(4-Nitrophenyl)furan-2-carboxylic acid Carboxylic acid N/A High (ionizable)

Key Observations :

  • The methoxy group in the target compound likely lowers its melting point compared to purely nitro-substituted derivatives (e.g., 2A) due to reduced crystallinity.
  • Solubility is expected to surpass non-polar analogs (e.g., 2A) but remain lower than ionizable derivatives (e.g., carboxylic acid in ).

Key Observations :

  • Nitro Groups : The nitro group in the target compound may enhance enzyme inhibition (e.g., MbtI in ) via electron-withdrawing effects, stabilizing ligand-receptor interactions.
  • Methoxy vs. Halogen : Unlike bromo or chloro substituents (hydrophobic), the methoxy group may improve solubility but reduce hydrophobic binding in certain targets .

Computational and Crystallographic Insights

  • Crystallography : Derivatives like 5-(4-nitrophenyl)furan-2-carboxylic acid were structurally characterized via synchrotron data, revealing planar furan-aryl interactions critical for MbtI binding . The target compound’s methoxy group may introduce torsional strain, affecting packing efficiency.
  • Molecular Dynamics : Analogous compounds (e.g., dengue inhibitors in ) rely on substituent rigidity for target engagement, suggesting the nitro and methoxy groups in the target compound may stabilize binding via π-π stacking or hydrogen bonding.

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